molecular formula C8H6ClNO2 B2966687 (4-Chlorophenyl)(oxo)acetaldehyde oxime CAS No. 1089304-84-6; 3750-07-0

(4-Chlorophenyl)(oxo)acetaldehyde oxime

Cat. No.: B2966687
CAS No.: 1089304-84-6; 3750-07-0
M. Wt: 183.59
InChI Key: HSTDHICJRITDGJ-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chlorophenyl)(oxo)acetaldehyde oxime is an organic compound with the molecular formula C₈H₅ClO₂ (average mass: 168.576 g/mol) . Structurally, it consists of a 4-chlorophenyl group attached to an oxoacetaldehyde backbone, with an oxime (-NOH) functional group. Key identifiers include:

  • IUPAC Name: 2-(4-Chlorophenyl)-2-oxoethanal oxime
  • Synonyms: p-Chlorophenylglyoxal oxime, 4-Chlorobenzoylformic acid oxime
  • CAS Registry Numbers: 4998-15-6, 4996-21-8
  • ChemSpider ID: 237050

The compound is characterized by its reactivity as an oxime, a class of compounds known for their roles in organic synthesis, pharmaceuticals, and agrochemicals. The 4-chlorophenyl group introduces electron-withdrawing effects, enhancing stability and influencing intermolecular interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E)-1-(4-chlorophenyl)-2-hydroxyiminoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c9-7-3-1-6(2-4-7)8(11)5-10-12/h1-5,12H/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTDHICJRITDGJ-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=N/O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituted Acetaldehyde Oximes

Compound Name Molecular Formula Key Substituents Applications/Properties References
Acetaldehyde oxime C₂H₅NO None (parent oxime) Solvent, stabilizer, acrylamide synthesis
(4-Chlorophenyl)(oxo)acetaldehyde oxime C₈H₅ClO₂ 4-Cl-phenyl, oxoacetaldehyde Intermediate in specialty chemicals
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde oxime C₈H₅ClF₃NO 3-Cl-5-CF₃-pyridinyl Potential agrochemical precursor
(E)-4-Hydroxyphenylacetaldehyde oxime C₈H₇NO₂ 4-OH-phenyl Plant metabolite, biomarker candidate

Key Observations :

  • Electron Effects : The 4-chlorophenyl group in the target compound increases electrophilicity compared to unsubstituted acetaldehyde oxime, making it more reactive in nucleophilic additions .
  • Bioactivity : Unlike hydroxyl-substituted analogs (e.g., (E)-4-hydroxyphenylacetaldehyde oxime), the chloro-substituted derivative lacks polar -OH groups, reducing solubility in aqueous media but enhancing lipid membrane permeability .
  • Thermal Stability: Chlorinated oximes generally exhibit higher boiling points than non-halogenated analogs. For example, 2-(4-chlorophenyl)acetaldehyde derivatives have boiling points ~250°C, compared to ~120°C for acetaldehyde oxime .

Chalcone-Based Oxime Ethers

Compounds like 3-(4-chlorophenyl)-1-phenyl-2-propen-1-one O-benzyl oxime () share the 4-chlorophenyl moiety but incorporate a chalcone backbone. These oxime ethers are synthesized for antimicrobial and anticancer studies, leveraging the conjugated π-system for bioactivity . In contrast, (4-chlorophenyl)(oxo)acetaldehyde oxime lacks the α,β-unsaturated ketone, limiting its use in photochemical reactions but enhancing suitability as a glyoxalase inhibitor .

Analytical Data

  • Chromatography : GC-MS analysis of chlorophenylacetaldehydes shows retention time differences based on substituent position (ortho < meta < para) .
  • Spectroscopy : IR spectra of the target compound would show ν(N-O) at ~950 cm⁻¹ and ν(C=N) at ~1640 cm⁻¹, consistent with oxime functionalization .

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